

Application Notes and Protocols for Cloning and Expression of Recombinant SNRPB Protein

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Compound of Interest

Compound Name: SNPB

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB) is a core component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][2][3][4] It is an integral part of the U1, U2, U4/U6, and U5 small nuclear ribonucleoprotein particles (snRNPs). SNRPB, along with other Sm proteins, forms a heptameric ring structure that binds to the Sm site of snRNAs, which is crucial for the assembly and function of snRNPs.[5] Due to its central role in gene expression, SNRPB is a protein of significant interest in various research fields, including molecular biology, cell biology, and drug discovery. Dysregulation of SNRPB has been implicated in several diseases, including cancer and autoimmune disorders.[6]

These application notes provide detailed protocols for the cloning, expression, and purification of recombinant SNRPB protein. Three common expression systems are covered: Escherichia coli, baculovirus-infected insect cells, and mammalian cells. Additionally, protocols for the quality assessment and a functional assay of the recombinant protein are provided.

Data Presentation

Table 1: Comparison of Recombinant SNRPB Expression Systems

Feature	E. coli System	Baculovirus-Insect Cell System	Mammalian Cell System
Expression Vector Example	pET-28a(+) with N-terminal His-tag	pFastBac HT A with N-terminal His-tag	pCMV3 with N- or C-terminal tags (e.g., Myc, Flag)
Host Strain/Cell Line	BL21(DE3)	Spodoptera frugiperda (Sf9)	HEK293, CHO
Typical Yield	1-10 mg/L of culture	1-5 mg/L of culture	0.1-1 mg/L of culture
Post-Translational Modifications	None	Yes (e.g., phosphorylation, glycosylation)	Yes (most authentic to native protein)
Protein Solubility	Often forms inclusion bodies	Generally soluble	Generally soluble
Cost	Low	Moderate	High
Complexity of Protocol	Low	High	High
Suitability for Functional Assays	Suitable for some assays; refolding may be required	High	High

Experimental Protocols

Protocol 1: Cloning of Human SNRNPB into an E. coli Expression Vector (pET-28a(+))

This protocol describes the cloning of the human SNRNPB coding sequence into the pET-28a(+) expression vector, which will result in an N-terminally His-tagged fusion protein.

1.1. Primer Design:

- Forward Primer (NdeI site underlined): 5'-CATATGCGCCGACGGCATGCGT-3'
- Reverse Primer (XhoI site underlined): 5'-CTCGAGTCAGCAGTACTGCTTCTTTG-3'

1.2. PCR Amplification of SNRPB CDS:

- Set up a 50 μ L PCR reaction using a high-fidelity DNA polymerase.
- Use human cDNA as a template.
- Perform PCR with the following cycling conditions:
 - Initial denaturation: 98°C for 30 seconds.
 - 30 cycles of:
 - Denaturation: 98°C for 10 seconds.
 - Annealing: 60°C for 30 seconds.
 - Extension: 72°C for 45 seconds.
 - Final extension: 72°C for 5 minutes.
- Analyze the PCR product on a 1% agarose gel to confirm the expected size of ~696 bp.

1.3. Vector and Insert Preparation:

- Purify the PCR product using a PCR purification kit.
- Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.
- Purify the digested vector and insert using a gel extraction kit.

1.4. Ligation and Transformation:

- Set up a ligation reaction with the digested pET-28a(+) vector and the SNRPB insert using T4 DNA ligase.
- Incubate at 16°C overnight.
- Transform the ligation mixture into competent E. coli DH5 α cells.

- Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL).
- Incubate overnight at 37°C.

1.5. Clone Verification:

- Perform colony PCR on several colonies using the designed primers.
- Inoculate positive colonies in LB medium with kanamycin and perform a miniprep to isolate the plasmid DNA.
- Verify the sequence of the insert by Sanger sequencing.

Protocol 2: Expression and Purification of His-tagged SNRPB in E. coli

2.1. Expression:

- Transform the verified pET-28a(+)-SNRPB plasmid into competent E. coli BL21(DE3) cells. [\[7\]](#)[\[8\]](#)
- Plate on LB agar with kanamycin and incubate overnight at 37°C.
- Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Incubate for 4 hours at 30°C with shaking.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2.2. Lysis and Purification from Soluble Fraction:

- Resuspend the cell pellet in 20 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail.
- Incubate on ice for 30 minutes.
- Sonicate the cells on ice until the solution is no longer viscous.
- Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
- Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
- Wash the column with 10 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- Elute the protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Collect fractions and analyze by SDS-PAGE.

2.3. Refolding and Purification from Inclusion Bodies (if necessary):

- If SNRPB is found in inclusion bodies, solubilize the pellet from the lysis step in a buffer containing 8 M urea or 6 M guanidine hydrochloride.
- Refold the protein by rapid or stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5).^[9]
- Purify the refolded protein using Ni-NTA affinity chromatography as described above.

Protocol 3: Expression of SNRPB using the Baculovirus-Insect Cell System

This protocol outlines the generation of recombinant baculovirus and expression of SNRPB in Sf9 insect cells.

3.1. Generation of Recombinant Bacmid:

- Clone the SNRPB CDS into a baculovirus transfer vector (e.g., pFastBac HT A).

- Transform the recombinant transfer vector into DH10Bac E. coli cells.
- Select for colonies containing the recombinant bacmid on LB agar plates containing kanamycin, gentamicin, tetracycline, and X-gal/IPTG.
- Isolate the high molecular weight recombinant bacmid DNA from white colonies.

3.2. Transfection of Insect Cells and Virus Amplification:

- Transfect Sf9 insect cells with the recombinant bacmid DNA using a suitable transfection reagent.
- Harvest the supernatant containing the P1 viral stock after 72 hours.
- Amplify the viral stock by infecting a larger culture of Sf9 cells to generate a high-titer P2 viral stock.

3.3. Protein Expression:

- Infect a large-scale culture of Sf9 cells with the high-titer baculovirus stock.
- Incubate for 48-72 hours at 27°C.
- Harvest the cells by centrifugation.
- Purify the recombinant SNRPB protein using Ni-NTA affinity chromatography as described in Protocol 2.2.

Protocol 4: Expression of SNRPB in Mammalian Cells

This protocol describes the transient expression of SNRPB in HEK293 cells.

4.1. Cell Culture and Transfection:

- Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
- Seed the cells in a suitable culture dish to reach 70-80% confluency on the day of transfection.

- Transfect the cells with a mammalian expression vector containing the SNRPB CDS (e.g., pCMV3-SNRPB-Myc) using a suitable transfection reagent.

4.2. Protein Expression and Lysis:

- Incubate the cells for 48-72 hours post-transfection.
- Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
- Clarify the lysate by centrifugation.

4.3. Purification:

- Purify the tagged SNRPB protein from the soluble lysate using an appropriate affinity chromatography method (e.g., anti-Myc affinity gel for a Myc-tagged protein).

Protocol 5: Quality Assessment of Recombinant SNRPB

5.1. SDS-PAGE:

- Separate the purified protein fractions on a 12% SDS-polyacrylamide gel.[\[10\]](#)
- Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
- Assess the purity of the protein by observing the presence of a single band at the expected molecular weight (~28 kDa for His-tagged SNRPB).
- Estimate purity by densitometry analysis of the stained gel.[\[10\]](#)

5.2. Western Blot:

- Transfer the separated proteins from the SDS-PAGE gel to a PVDF membrane.
- Probe the membrane with a primary antibody specific for SNRPB or the affinity tag (e.g., anti-His tag antibody).
- Use a corresponding HRP-conjugated secondary antibody for detection.

- Visualize the protein band using a chemiluminescent substrate.

Protocol 6: In Vitro snRNP Assembly Assay

This functional assay assesses the ability of recombinant SNRPB to participate in the assembly of snRNPs.[\[11\]](#)[\[12\]](#)

6.1. In Vitro Transcription of U1 snRNA:

- In vitro transcribe and label U1 snRNA with [α - 32 P]UTP using a T7 RNA polymerase transcription kit.[\[11\]](#)
- Purify the labeled U1 snRNA.

6.2. snRNP Assembly Reaction:

- Prepare a splicing-competent HeLa cell nuclear extract.
- Set up the assembly reaction in a final volume of 20 μ L containing:
 - HeLa nuclear extract
 - Purified recombinant SNRPB
 - 32 P-labeled U1 snRNA
 - ATP and other necessary components for splicing.[\[13\]](#)
- Incubate the reaction at 30°C for 30-60 minutes.

6.3. Analysis of snRNP Assembly:

- Analyze the assembly products by native gel electrophoresis.
- Visualize the radiolabeled RNA by autoradiography.
- A shift in the mobility of the U1 snRNA upon addition of the nuclear extract and recombinant SNRPB indicates the formation of snRNP complexes.

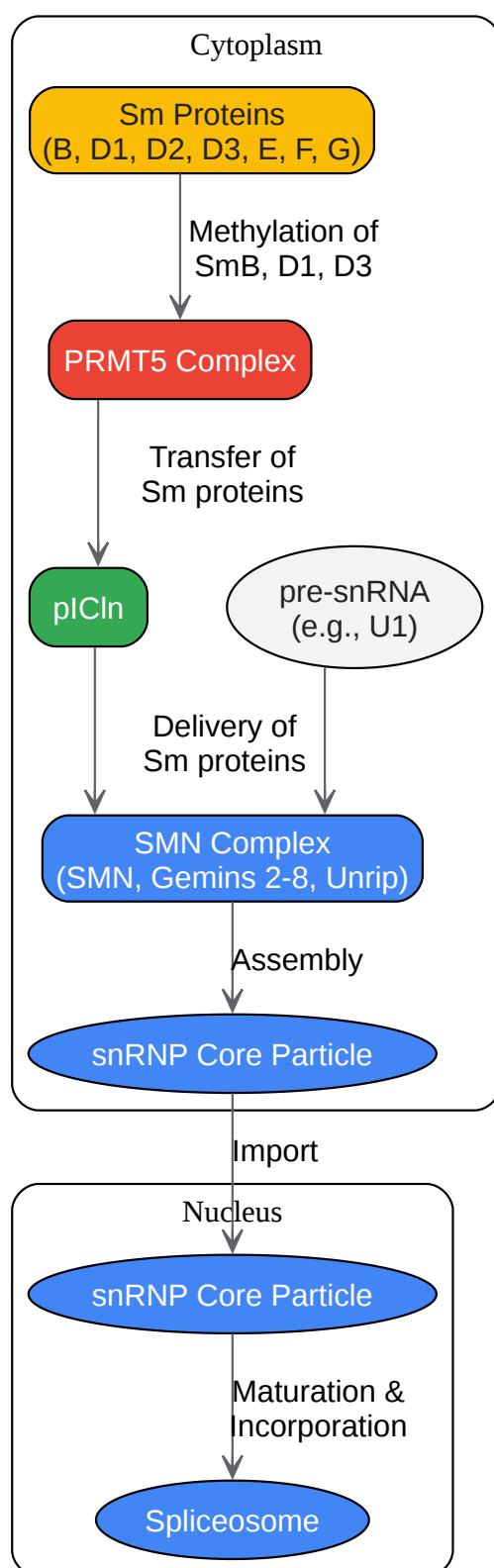
Visualizations

Signaling Pathways and Experimental Workflows



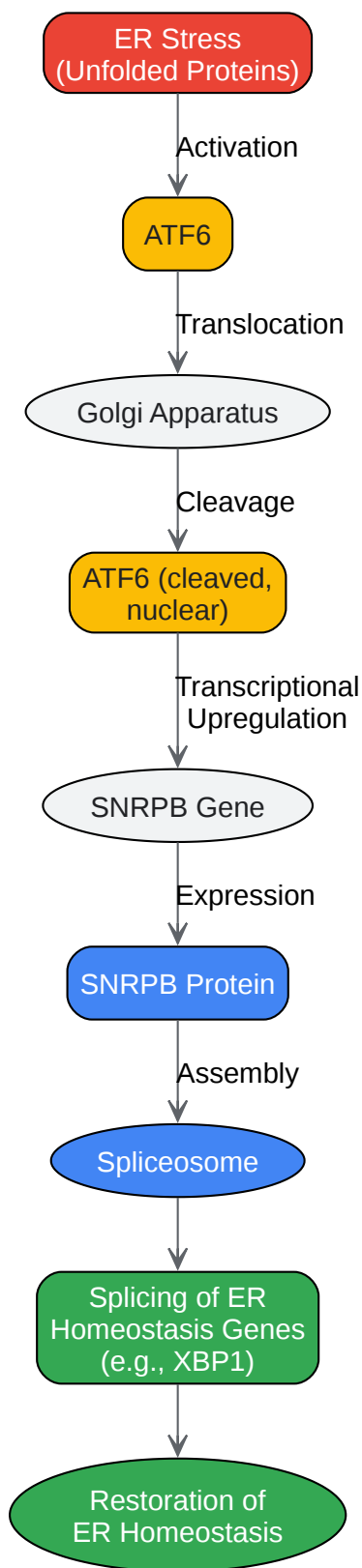
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Caption: Experimental workflow for recombinant SNRPB protein production.



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Caption: Role of SNRPB in the SMN complex-mediated snRNP assembly pathway.[12][14][15][16][17]



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Caption: ATF6-mediated regulation of SNRPB in the Unfolded Protein Response.[1][2][3][4]

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